Ttnpb

准备方法

合成路线和反应条件

反式维甲酸甲酯可以通过多步合成过程合成,该过程涉及适当起始原料的缩合。合成通常包括以下步骤:

萘环系的形成: 此步骤涉及将合适的先驱体环化以形成萘环系。

羧基的引入: 羧基通过一系列反应引入,包括氧化和酯化。

双键的形成: 最后一步涉及通过维蒂希反应或类似方法形成双键.

工业生产方法

反式维甲酸甲酯的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

反式维甲酸甲酯会经历各种化学反应,包括:

氧化: 反式维甲酸甲酯可以被氧化形成相应的氧化物。

还原: 还原反应可以将反式维甲酸甲酯转化为其还原形式。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂.

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,反式维甲酸甲酯的氧化可以产生氧化物,而还原可以产生化合物的还原形式 .

科学研究应用

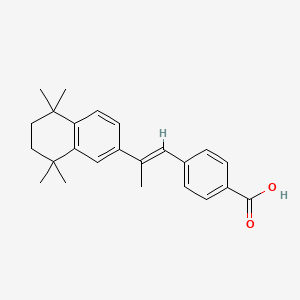

TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)pro-1-enyl]benzoic acid) is a retinoid analog with applications in stem cell research and toxicology studies. This compound is a small molecule activator of retinoic acid receptors (RARs) . It has demonstrated the ability to promote clonal expansion of human pluripotent stem cells (hPSCs) .

Stem Cell Research:

- Clonal Expansion: this compound promotes clonal expansion of hPSCs, providing a new method for isolating and expanding pure hPSCs for future cell therapy applications . this compound-treated cells show approximately two times higher aggregate formation and cell proliferation compared to Y-27632 in suspension culture .

- Cellular Mechanisms: this compound promotes cellular adhesion and self-renewal by upregulating Claudin 2 and HoxA1 . RNA sequencing reveals that this compound-treated cells show an approximate six-fold upregulation of claudin-2 . The most important canonical pathways upregulated in this compound-treated human embryonic stem cells (hESCs) relate to WNT-β catenin, pluripotency, Rho family GTPase, and Integrin signaling, which promotes cytoskeletal balance and better adhesion through integrin-ECM interaction . Genes upregulated with this compound treatment mostly contributed to preventing cell death and promoting cell migration, which increased cell proliferation capability .

- Survival Rate: this compound-treated cells show about an 80% survival rate 24 hours after seeding single cells in suspension culture, whereas Y-27632 showed about a 60% survival rate for both hESCs and hiPSCs . After culturing for 5 days in suspension culture, researchers observed greater than 2-fold higher final cell numbers with this compound compared to Y-27632 .

- Differentiation Potential: this compound-treated cells display a normal karyotype and pluripotency, and can stochastically differentiate into all three germ layers both in vitro and in vivo .

- Mesenchymal Specification: this compound can guide mesodermal specification and early chondrogenesis . this compound addition appears to enhance specification of limb bud-like mesenchyme along the skeletal route .

Toxicology Studies:

- Embryotoxicity Reduction: Modifying this compound with a nonhydrolyzable 4-hydroxybenzyl results in a significant reduction in embryotoxicity .

- Retinoic Acid Receptors: RARα and RARγ play a vital role in the this compound-mediated neuronal differentiation of hESCs, whereas RARβ acts as a negative regulator .

- Environmental Toxicology: this compound, along with all-trans retinoid acid, can activate both hFXR and sFxr .

作用机制

反式维甲酸甲酯通过与维甲酸受体 (RARs) 结合发挥作用,维甲酸受体是调节基因表达的核受体。结合后,反式维甲酸甲酯会诱导 RARs 发生构象变化,从而使活性转录复合物的形成成为可能。 这导致参与各种细胞过程(包括分化、增殖和凋亡)的目标基因被激活或抑制 .

相似化合物的比较

类似化合物

全反式维甲酸: 另一种具有类似生物活性的强效 RAR 激动剂。

9-顺式维甲酸: 一种天然类维生素A,它也能激活 RARs 和类维生素X受体 (RXRs)。

AM580: 一种对 RARα 具有高度选择性的合成类维生素A

反式维甲酸甲酯的独特性

反式维甲酸甲酯因其对 RARs 的高效力和选择性而具有独特性,使其成为研究类维生素A生物学和开发基于类维生素A的疗法的宝贵工具。 其促进人类多能干细胞克隆扩增的能力进一步突出了其在再生医学中的潜力 .

生物活性

TTNPB (Tetradecyloxyphenyl) is a synthetic retinoid analogue that has garnered attention for its significant biological activities, particularly in the fields of stem cell expansion and cancer prevention. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound functions primarily as a selective agonist for retinoic acid receptors (RARs), particularly RARα, which plays a crucial role in cellular differentiation and proliferation. Studies have shown that this compound enhances clonal expansion of human pluripotent stem cells (hPSCs) by promoting cellular adhesion and self-renewal through the upregulation of key genes such as Claudin 2 and HoxA1 .

Key Pathways Activated by this compound

- WNT-β Catenin Signaling : Promotes cellular proliferation and differentiation.

- Integrin Signaling : Enhances cell adhesion and survival.

- Rho Family GTPase Pathway : Involved in cytoskeletal dynamics.

1. Stem Cell Expansion

Research indicates that this compound significantly improves the clonal expansion of hPSCs when combined with other compounds like Y-27632. Treated cells exhibit:

- Higher aggregate formation.

- Enhanced cell proliferation rates.

- Maintenance of normal karyotypes and pluripotency markers (e.g., Oct4, Nanog) .

2. Chondrogenic Differentiation

This compound has been shown to induce chondrogenic differentiation in hPSCs, promoting the expression of key markers associated with cartilage formation such as SOX9 while suppressing others like COL1A1 . This makes it a valuable tool in regenerative medicine for cartilage repair.

3. Cancer Prevention

In studies involving transgenic mice, this compound demonstrated a modest chemopreventive effect against mammary tumorigenesis. Mice treated with this compound showed delayed tumor development compared to controls, although toxicity was noted .

Study on Mammary Tumorigenesis

A study involved administering varying doses of this compound to C3(1)-SV40 Tag transgenic mice over several months. The results indicated:

- Median Time to Tumor Development : Increased from 129 days (control) to 154 days (3.0 μg/kg this compound).

- Toxicity Observed : Skin erythema and hair loss were noted in treated mice .

Table 1: Summary of Biological Activities of this compound

属性

IUPAC Name |

4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIVPCKZDPCJJY-JQIJEIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040743 | |

| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71441-28-6 | |

| Record name | TTNPB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN 191183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinoid acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TTNPB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROTINOID ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

240-241 °C | |

| Record name | Arotinoid acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。